molecular formula C9H10NO3- B1257696 3-Amino-3-(4-hydroxyphenyl)propionate

3-Amino-3-(4-hydroxyphenyl)propionate

Cat. No.: B1257696
M. Wt: 180.18 g/mol
InChI Key: JYPHNHPXFNEZBR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Field of β-Amino Acid Chemistry

3-Amino-3-(4-hydroxyphenyl)propionate is a member of the β-amino acid family, which are structural isomers of the more common α-amino acids that constitute proteins. In β-amino acids, the amino group is attached to the β-carbon, the second carbon from the carboxyl group. This seemingly subtle difference in structure has profound implications for their chemical and biological properties.

Unlike their α-counterparts, β-amino acids are not typically found in ribosomal protein synthesis. Their incorporation into peptide chains can induce unique folding patterns and confer resistance to enzymatic degradation, making them valuable components in the design of peptidomimetics and other bioactive molecules. The presence of a hydroxyl group on the phenyl ring of this compound adds another layer of functionality, allowing for further chemical modifications.

The study of β-amino acids has expanded significantly in recent decades, driven by their potential applications in medicine and materials science. nih.gov These compounds are key building blocks for β-peptides, which can form stable secondary structures like helices, turns, and sheets, similar to α-peptides but with distinct properties. wikipedia.org

Historical Overview of the Compound's Discovery and Early Academic Investigations

The history of β-amino acids dates back to the early 20th century, though their full potential has only been realized more recently with advancements in synthetic and analytical techniques. nih.gov Early methods for the synthesis of β-amino acids were developed that laid the groundwork for accessing compounds like this compound. One of the classical methods is the Rodionov reaction, which involves the condensation of an aldehyde (in this case, 4-hydroxybenzaldehyde) with malonic acid and ammonia (B1221849). This one-pot reaction provides a direct route to β-aryl-β-amino acids. rsc.org

The discovery of the natural biosynthetic pathway to this compound marked a significant milestone in understanding its biological relevance. In 1972, Kurylo-Borowska and Abramsky published their work on the biosynthesis of what they termed β-tyrosine, identifying the enzymatic activity responsible for its formation in Bacillus brevis. researchgate.net Their research demonstrated that this β-amino acid was not a synthetic curiosity but a naturally occurring metabolite, paving the way for further investigations into its role in biological systems. Later studies by Parry and Kurylo-Borowska in 1980 further elucidated the mechanism of its formation. acs.orgindiana.edu

Rationale for Research Focus on this compound

The sustained interest in this compound stems from its academic significance, its utility as a synthetic scaffold, and its role as a key intermediate in biosynthetic pathways.

As a non-proteinogenic amino acid, this compound serves as an excellent model for studying the structure and function of molecules that lie outside the central dogma of molecular biology. Its incorporation into peptides can alter their conformation and biological activity. The study of peptides containing β-amino acids, or β-peptides, is a burgeoning field, with investigations into their folding properties and potential as therapeutic agents. These β-peptides are often resistant to degradation by proteases, which is a significant advantage in drug development.

The chemical structure of this compound makes it an attractive scaffold for generating libraries of diverse compounds. The presence of a carboxylic acid, an amino group, and a phenolic hydroxyl group provides multiple points for chemical modification.

Recent research has demonstrated the utility of this scaffold in developing new antimicrobial and anticancer agents. For instance, a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was synthesized and screened for activity against multidrug-resistant bacterial and fungal pathogens. researchgate.netvisionlearning.com These studies highlighted that specific modifications to the core structure could lead to potent and broad-spectrum antimicrobial activity. Further investigations into these derivatives have also revealed promising anticancer and antioxidant properties, underscoring the value of this scaffold in medicinal chemistry. orgsyn.org

The synthetic versatility of this compound allows for the creation of a wide range of derivatives with tailored properties, making it a valuable starting point for drug discovery programs.

Derivative TypeSynthetic ApproachPotential Application
HydrazonesReaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with aromatic aldehydes.Antimicrobial agents
AmidesCoupling of the carboxylic acid with various amines.Anticancer agents
EstersEsterification of the carboxylic acid.Prodrugs, modification of solubility

From a mechanistic standpoint, the biosynthesis of this compound is a fascinating example of enzymatic catalysis. The enzyme responsible for its formation is tyrosine 2,3-aminomutase (EC 5.4.3.6), also referred to as tyrosine α,β-mutase. rsc.orgwikipedia.org This enzyme catalyzes the intramolecular transfer of the amino group from the α-carbon to the β-carbon of L-tyrosine.

The reaction proceeds via a unique mechanism involving a 5-methylene-3,5-dihydroimidazol-4-one (MIO) cofactor, which is formed autocatalytically from a conserved Ala-Ser-Gly motif within the enzyme's active site. rsc.org The MIO cofactor acts as an electrophilic catalyst, facilitating the elimination and subsequent re-addition of the amino group.

Detailed mechanistic studies on tyrosine aminomutases, such as CmdF from Chondromyces crocatus, have provided insights into the stereochemical course of the reaction. google.comoup.com These enzymes can produce either the (R) or (S) enantiomer of β-tyrosine, depending on the specific enzyme. google.com This stereocontrol is of great interest for biocatalytic applications, as it allows for the selective synthesis of chiral building blocks. The study of these aminomutases not only illuminates the biosynthesis of natural products containing β-tyrosine but also provides tools for the engineered production of novel compounds. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10NO3-

Molecular Weight

180.18 g/mol

IUPAC Name

3-amino-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/p-1

InChI Key

JYPHNHPXFNEZBR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)[O-])N)O

Origin of Product

United States

Stereoselective Synthetic Methodologies for 3 Amino 3 4 Hydroxyphenyl Propionate and Its Stereoisomers

Asymmetric Chemical Synthesis Approaches

Asymmetric chemical synthesis provides a powerful toolkit for the enantioselective production of 3-amino-3-(4-hydroxyphenyl)propionate. These methods often rely on the use of chiral auxiliaries, asymmetric catalysts, or efficient multicomponent reactions to control the stereochemical outcome.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.orgyork.ac.uk Once the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org A common strategy for the synthesis of β-amino acids involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester that is attached to a chiral auxiliary.

For the synthesis of this compound, a plausible approach would involve the use of a chiral oxazolidinone auxiliary, such as those developed by Evans. The synthesis would begin by acylating the chiral oxazolidinone with 4-hydroxycinnamic acid or a protected derivative. The resulting α,β-unsaturated imide would then undergo a diastereoselective conjugate addition of an amine source. The chiral auxiliary shields one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face, thus establishing the desired stereochemistry at the C3 position. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched β-amino acid.

The effectiveness of this strategy is dependent on the ability to control the diastereoselectivity of the conjugate addition and the efficiency of the auxiliary removal without racemization.

Asymmetric Catalysis (Organocatalysis, Metal-Catalysis)

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product. Both organocatalysis and metal-catalysis have been successfully applied to the synthesis of β-amino acids.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze the asymmetric Mannich reaction between a ketone, an aldehyde, and an amine. For the synthesis of this compound, a variant of this reaction could be envisioned. A key advantage of organocatalysis is the avoidance of potentially toxic and expensive heavy metals.

Metal-Catalysis: Transition metal catalysts, particularly those based on rhodium, have proven highly effective in the asymmetric hydrogenation of enamides. acs.orgnih.govillinois.eduacs.org A common route involves the synthesis of a β-amidoacrylate precursor, which can be derived from 4-hydroxybenzaldehyde. The double bond of this precursor is then hydrogenated using a chiral rhodium catalyst, such as one containing a chiral phosphine ligand (e.g., DuPhos, Josiphos). This hydrogenation step proceeds with high enantioselectivity, establishing the stereocenter at the C3 position. The resulting protected β-amino acid can then be deprotected to yield the final product.

Catalyst TypeReaction TypeKey Features
OrganocatalystAsymmetric Mannich ReactionMetal-free, environmentally benign.
Metal Catalyst (e.g., Rhodium)Asymmetric HydrogenationHigh enantioselectivity, broad substrate scope.

Multicomponent Reactions for β-Amino Acid Scaffold Construction

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The Passerini and Ugi reactions are two well-known isocyanide-based MCRs that have been adapted for the synthesis of β-amino acid derivatives. acs.orgwikipedia.orgacs.orgnih.govrsc.org

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org While not directly yielding a β-amino acid, modifications and subsequent transformations of the Passerini product can lead to the desired scaffold.

The Ugi reaction , a four-component reaction, offers a more direct route. It involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully choosing the starting materials, a β-amino acid derivative can be assembled in a single step. For instance, the reaction of a β-aldehydo ester with an amine, a carboxylic acid, and an isocyanide could potentially construct the this compound backbone. The efficiency and stereocontrol of these reactions are areas of ongoing research.

Biocatalytic and Chemo-Enzymatic Synthesis

Biocatalytic and chemo-enzymatic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. mdpi.comnih.govnih.govresearchgate.netmdpi.comnih.gov Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.

Enzyme Discovery and Directed Evolution for Enantioselective β-Amination

The discovery of new enzymes and the engineering of existing ones through directed evolution are expanding the possibilities for the biocatalytic synthesis of β-amino acids. nih.govacs.orgacs.orgresearchgate.netpnas.org Phenylalanine ammonia (B1221849) lyases (PALs) and aminomutases are particularly relevant for the synthesis of this compound. nih.govnih.govspringernature.comwikipedia.orgsemanticscholar.org

Phenylalanine Ammonia Lyases (PALs): These enzymes typically catalyze the elimination of ammonia from L-phenylalanine to form cinnamic acid. However, the reverse reaction, the addition of ammonia to a cinnamic acid derivative, can be exploited for the synthesis of amino acids. wikipedia.org While PALs traditionally synthesize α-amino acids, engineered variants have shown the potential for β-amino acid synthesis.

Aminomutases: Phenylalanine aminomutase (PAM) catalyzes the conversion of α-phenylalanine to β-phenylalanine. nih.gov Researchers have successfully engineered a phenylalanine aminomutase from Taxus chinensis (TchPAM) to accept trans-p-hydroxycinnamic acid as a substrate, leading to the production of (R)-β-tyrosine with excellent enantiopurity (>99% ee). mdpi.com

Directed Evolution: This powerful technique mimics natural evolution in the laboratory to improve or alter the function of an enzyme. nih.govacs.orgacs.orgresearchgate.netpnas.org By creating libraries of mutant enzymes and screening for desired activities, researchers can enhance substrate specificity, improve catalytic efficiency, and even create novel enzymatic functions. For example, a D-amino acid aminotransferase has been successfully evolved into a (R)-β-transaminase, demonstrating the potential to create biocatalysts for the synthesis of enantiopure β-amino acids. acs.orgacs.orgresearchgate.net

The following table summarizes the results of a computational design study on Taxus chinensis phenylalanine aminomutase (TchPAM) for the synthesis of (R)-β-tyrosine.

Enzyme VariantSubstrateProductEnantiomeric Excess (ee)
TchPAM Y424Ntrans-p-hydroxycinnamic acid(R)-β-tyrosine>99%
TchPAM Y424Ctrans-p-hydroxycinnamic acid(R)-β-tyrosine>99%

These results highlight the potential of enzyme engineering to create highly selective biocatalysts for the production of valuable chiral building blocks like this compound. mdpi.com

Whole-Cell Biotransformations for Compound Production

Whole-cell biotransformation has emerged as a powerful and sustainable approach for the synthesis of complex chiral molecules. This technique utilizes intact microbial cells, containing a cascade of enzymes that can catalyze multi-step reactions under mild and environmentally friendly conditions. While specific examples of whole-cell biotransformation for the direct production of this compound are not extensively documented in publicly available research, the methodology has been successfully applied to structurally similar compounds, suggesting its high potential for this application.

The primary advantage of using whole-cell systems lies in their ability to perform complex multi-step syntheses without the need for isolating and purifying individual enzymes. This integrated approach also facilitates the regeneration of expensive cofactors, such as NADH and NADPH, which are essential for many enzymatic reactions.

Hypothetical Whole-Cell Biotransformation Pathway:

A potential pathway for the biosynthesis of this compound could involve the use of genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae. These hosts can be engineered to express a specific set of enzymes capable of converting a simple starting material, like L-tyrosine, into the desired product.

For instance, a pathway could be designed that involves the following enzymatic steps:

Conversion of L-tyrosine to p-hydroxyphenylpyruvic acid.

A subsequent stereoselective amination reaction to introduce the amino group at the β-position.

Cascade Biocatalysis for Efficient Stereoselective Synthesis

Cascade biocatalysis, also known as one-pot synthesis, involves the use of multiple enzymes in a single reaction vessel to perform a series of consecutive reactions. This approach offers several advantages over traditional multi-step synthesis, including reduced reaction times, lower costs, and higher yields due to the elimination of intermediate purification steps.

While specific cascade biocatalysis systems for the synthesis of this compound are still under development, research on similar molecules has demonstrated the feasibility of this approach. For example, a multi-enzymatic cascade system has been successfully used for the chiral synthesis of 3-amino-1-phenylbutane. This system coupled a transaminase with a pyruvate decarboxylase to overcome the unfavorable thermodynamic equilibrium of the amination reaction.

A Potential Cascade System for this compound:

A hypothetical cascade for the synthesis of this compound could involve the following enzymes:

A Phenylalanine/Tyrosine Aminomutase: To catalyze the isomerization of L-tyrosine to (S)-β-tyrosine.

A Phenylalanine/Tyrosine Ammonia Lyase: To catalyze the stereoselective addition of ammonia to p-coumaric acid.

The choice of enzymes and the optimization of reaction conditions, such as pH, temperature, and substrate concentrations, would be crucial for the successful implementation of such a cascade.

Separation and Resolution Techniques for Enantiomers and Diastereomers

The separation of enantiomers and diastereomers is a critical step in the production of stereochemically pure this compound. Several techniques have been developed for the chiral resolution of amino acids and related compounds.

Diastereomeric Salt Formation:

One of the most common methods for resolving racemates is through the formation of diastereomeric salts. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties, such as solubility, and can therefore be separated by crystallization.

For the resolution of this compound, which is an amino acid, both acidic and basic resolving agents could be employed. The choice of resolving agent and solvent system is crucial for achieving efficient separation.

Chiral Chromatography:

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. The selection of the appropriate CSP and mobile phase is essential for achieving good resolution. For instance, a chiral liquid chromatographic method was developed for the enantiomeric separation of a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, using a Pirkle-type column.

Table 1: Comparison of Chiral Resolution Techniques

Technique Principle Advantages Disadvantages
Diastereomeric Salt Formation Formation of diastereomeric salts with different solubilities Scalable, cost-effective for large quantities Requires stoichiometric amounts of resolving agent, may not be applicable to all compounds

Advanced Synthesis Strategies for Isotopically Labeled this compound

Isotopically labeled compounds are invaluable tools in various fields of research, including metabolism studies, mechanistic investigations, and nuclear magnetic resonance (NMR) spectroscopy. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into the molecule.

General strategies for the synthesis of isotopically labeled amino acids often involve the use of labeled starting materials or reagents in a chemical or enzymatic synthesis route.

Synthesis of ¹³C-Labeled this compound:

A potential route for the synthesis of ¹³C-labeled this compound could involve a Reformatsky-type reaction using a ¹³C-labeled bromoacetate. For example, a method for the synthesis of ¹³C-labeled 3-(3-hydroxyphenyl)-3-hydroxypropionic acid has been reported, which could be adapted for the synthesis of the target compound. researchgate.net This would involve reacting 4-hydroxybenzaldehyde with ¹³C-labeled ethyl bromoacetate in the presence of a metal, followed by amination and hydrolysis.

Synthesis of Deuterium-Labeled this compound:

Deuterium-labeled compounds can be synthesized using various methods, including catalytic exchange reactions or by using deuterated reagents. For instance, specific positions on the aromatic ring or the aliphatic chain of this compound could be deuterated.

Table 2: Applications of Isotopically Labeled this compound

Isotope Application
¹³C NMR structural studies, metabolic pathway tracing
²H Mechanistic studies, altering metabolic rates

Chemical Reactivity and Derivatization Strategies for 3 Amino 3 4 Hydroxyphenyl Propionate

Selective Functionalization of the Amino Group

The primary amino group in 3-Amino-3-(4-hydroxyphenyl)propionate serves as a key nucleophilic center, enabling a variety of derivatization strategies, including amide bond formation, alkylation, and acylation. These modifications are fundamental in peptide synthesis and the development of novel bioactive molecules.

Amide Bond Formation and Peptidic Modifications

The formation of an amide bond, also known as a peptide bond in the context of amino acids, is a cornerstone of peptide and protein chemistry. wikipedia.orgchemspider.com This reaction involves the coupling of the amino group of this compound with a carboxylic acid. The process typically requires the activation of the carboxylic acid component to make it more susceptible to nucleophilic attack by the amine. wikipedia.org

Commonly used coupling reagents for this transformation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives such as N-hydroxybenzotriazole (HOBt). google.com The reaction proceeds through a highly reactive O-acylisourea intermediate, which then reacts with the amino group to form the stable amide linkage. google.com The synthetic versatility of the amino group allows for its incorporation into peptidic structures and the attachment of various bioactive molecules through amide linkages, facilitating diverse conjugation strategies. chemicalbook.com

Challenges in amide bond formation can arise, particularly when using sterically hindered reactants. In such cases, side reactions, like the formation of homobislactone from an α-hydroxy-β-amino acid derivative, can occur, potentially lowering the yield of the desired amide product. masterorganicchemistry.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Class Example(s) Function
Carbodiimides EDCI, DCC (Dicyclohexylcarbodiimide) Activates carboxylic acid to form O-acylisourea intermediate. google.com
Additives HOBt, HOAt (1-Hydroxy-7-azabenzotriazole) Suppresses side reactions and racemization, improves coupling efficiency. google.com

Alkylation and Acylation Reactions

N-acylation is the process of adding an acyl group (R-C=O) to the amino group, forming an amide. This is readily achieved by reacting the amino group with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base. For instance, the amino group of a similar compound, 3-amino-4-hydroxyphenyl-propionitrile, can be acetylated using acetic anhydride. prepchem.com This type of modification is crucial for creating a wide range of derivatives and for protecting the amino group during other chemical transformations. ebi.ac.uk

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers another site for chemical modification, including esterification, amidation, and reduction to an alcohol.

Esterification and Amidation

Esterification of the carboxylic acid can be achieved by reacting the parent compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This reaction converts the carboxylic acid into an ester. For example, the related compound 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid can be converted to its dimethyl ester using methanol (B129727) and sulfuric acid. nih.gov Similarly, tert-butyl esters of amino acids, like L-tyrosine tert-butyl ester, are common derivatives used in peptide synthesis. medchemexpress.com

Amidation at the carboxyl group involves forming an amide bond by reacting it with an amine. This requires activation of the carboxyl group, similar to the methods described for amide bond formation at the amino group (Section 3.1.1). A notable example is the synthesis of hydrazides. The methyl ester of N-(4-hydroxyphenyl)-β-alanine can be converted into N-(4-hydroxyphenyl)-β-alanine hydrazide. nih.gov Furthermore, 3-(4-hydroxyphenyl)propionic acid can be converted to 3-(4-hydroxyphenyl)propanamide (B1256929) by first activating the acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonia (B1221849). google.com

Table 2: Representative Carboxylic Acid Derivatization Reactions

Reaction Reagents Product Functional Group
Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) Ester (-COOR) nih.gov

Reduction to Alcohol and Further Transformations

The carboxylic acid functional group can be reduced to a primary alcohol, yielding a 1,3-amino alcohol. Strong reducing agents are required for this transformation. Borane complexes, such as Borane-tetrahydrofuran (BH₃-THF), are effective for the reduction of carboxylic acids to alcohols. For example, the carboxylic acid of 4-(4-Nitro-phenyl)-butyric acid can be reduced to the corresponding alcohol, 3-(4-Nitro-phenyl)-propan-1-ol, using a Borane-THF complex. chemicalbook.com This resulting 3-amino-3-aryl-propan-1-ol scaffold is an important intermediate in medicinal chemistry. chembk.comresearchgate.net These amino alcohols can undergo further transformations, serving as building blocks for more complex molecules.

Electrophilic Aromatic Substitution on the Hydroxyphenyl Ring

The hydroxyphenyl ring of this compound is an activated aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The hydroxyl (-OH) group is a powerful activating group and an ortho-, para-director, meaning it donates electron density to the ring, stabilizing the carbocation intermediate (the arenium ion) and directing incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. wikipedia.orgmasterorganicchemistry.com The β-amino acid side chain is also generally considered an activating, ortho-, para-directing group.

Given that the para position is already occupied by the side chain, electrophilic attack is expected to occur primarily at the ortho positions (C3 and C5) relative to the hydroxyl group. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com

A specific example is the nitration of the closely related 4-Hydroxy-phenyl-propionitrile, which is accomplished using nitric acid in glacial acetic acid to yield 3-nitro-4-hydroxyphenyl-propionitrile. prepchem.com This demonstrates the feasibility of introducing a nitro group onto the aromatic ring ortho to the hydroxyl group. Similarly, halogenation of tyrosine residues, which share the 4-hydroxyphenyl moiety, is a known transformation, suggesting that direct halogenation (e.g., bromination or chlorination) of the ring is a viable synthetic route. mdpi.com

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent on Benzene Ring Classification Directing Effect
-OH (Hydroxyl) Activating Ortho, Para wikipedia.org
-R (Alkyl) Activating Ortho, Para wikipedia.org
-NHCOR (Amide) Activating Ortho, Para

Palladium-Catalyzed Cross-Coupling Reactions on Derivatives

The phenolic hydroxyl group is a key site for introducing molecular diversity into the this compound scaffold. While phenols themselves are not typically reactive in cross-coupling, they can be readily converted into highly effective coupling partners, such as aryl triflates (trifluoromethanesulfonates), nonaflates, or tosylates. acs.orgunistra.fr These sulfonate esters serve as excellent leaving groups in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental C-C bond-forming processes in modern organic synthesis. unistra.fr

For successful coupling reactions, the amino and carboxyl functional groups of the parent molecule generally require protection to prevent interference with the catalytic cycle. Standard protecting groups, such as tert-butoxycarbonyl (Boc) for the amine and methyl or ethyl esters for the carboxylic acid, are typically employed. The general strategy involves initial protection, followed by activation of the phenol (B47542) as a sulfonate ester, and subsequent palladium-catalyzed cross-coupling.

This methodology allows for the linkage of various chemical moieties to the aromatic ring. Key examples of such transformations applicable to derivatives of this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl triflate derivative with an organoboron compound (a boronic acid or ester) to form a new carbon-carbon bond, yielding biaryl structures or connecting alkyl groups. mit.edu

Sonogashira Coupling: This involves the coupling of the aryl triflate with a terminal alkyne, providing a direct route to aryl-alkyne conjugates. researchgate.net

Heck Coupling: This reaction forms a new carbon-carbon bond between the aryl triflate and an alkene.

Buchwald-Hartwig Amination: This process allows for the formation of a new carbon-nitrogen bond between the aryl triflate and an amine.

Cyanation: The introduction of a nitrile group can be achieved by coupling the aryl triflate with a cyanide source, such as sodium cyanate. mit.edu

These reactions are prized for their functional group tolerance and reliability. The conditions are often mild, which is crucial for preserving the integrity of the chiral center in the amino acid backbone.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on a Protected Aryl Triflate Derivative of this compound

Coupling ReactionCoupling PartnerCatalyst/Ligand System (Representative)Product Type
Suzuki-Miyaura Phenylboronic AcidPd(OAc)₂, SPhosPhenyl-substituted derivative
Sonogashira TrimethylsilylacetylenePdCl₂(PPh₃)₂, CuIAlkynyl-substituted derivative
Heck StyrenePd(OAc)₂, P(o-tol)₃Styrenyl-substituted derivative
Buchwald-Hartwig MorpholinePd₂(dba)₃, BINAPAmino-substituted derivative
Cyanation Sodium CyanatePd(OAc)₂, BrettPhosCyano-substituted derivative

Note: This table presents hypothetical examples based on established palladium-catalyzed reactions on aryl triflates. The specific conditions would require experimental optimization for the exact substrate.

Stereochemical Retention and Inversion During Transformations

The stereochemistry of this compound is defined by the chiral center at the C-3 carbon, which bears the amino group and the 4-hydroxyphenyl group. The spatial arrangement of these groups is critical, as the (R) and (S) enantiomers can exhibit significantly different biological activities and interactions with enzymes or receptors. numberanalytics.com Therefore, controlling the stereochemical outcome during chemical transformations is of paramount importance.

Stereochemical Inversion and Control: In contrast, reactions that directly involve the C-3 center or its adjacent functional groups can proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism.

Deliberate Inversion: Stereoinversion can be a synthetic goal to access an enantiomer that is less readily available. For instance, processes have been developed for amino acids that involve an oxidation-reduction sequence. An oxidase biocatalyst can selectively convert one enantiomer into its corresponding keto acid, which can then be reduced chemically or enzymatically to generate the opposite enantiomer, effectively inverting the stereocenter. google.com Inverting the stereochemistry at a single chiral center in a molecule with multiple stereocenters, such as a modified amino acid, results in the formation of a diastereomer. nih.gov

Controlling Stereoselectivity: In asymmetric synthesis, the goal is to create a specific stereoisomer. For β-amino acids, methods like the Mannich reaction or conjugate additions can be rendered highly stereoselective through the use of chiral catalysts or auxiliaries. rsc.org These strategies guide the incoming reagents to a specific face of the molecule, ensuring the formation of the desired stereoisomer. For example, additions to N-sulfinylimines are widely used to establish the stereochemistry at the carbon bearing the nitrogen atom with high control. nih.govacs.org

Biocatalytic methods are particularly powerful for controlling stereochemistry. Enzymes like transaminases can perform kinetic resolutions, where they selectively react with one enantiomer in a racemic mixture, or they can be used in asymmetric synthesis to produce a single enantiomer from a prochiral substrate with very high fidelity. researchgate.net

Table 2: Summary of Transformation Types and Their Potential Stereochemical Outcomes

Transformation TypeReaction SiteLikely Stereochemical Outcome at C-3Notes
Aromatic Cross-Coupling Phenyl RingRetentionThe chiral center is not directly involved in the reaction. acs.org
Carboxyl Group Esterification Carboxyl C=ORetentionReaction does not involve breaking bonds to the chiral center.
Amino Group Acylation Amino NitrogenRetentionReaction does not involve breaking bonds to the chiral center.
Oxidation-Reduction at C-3 C-3 CarbonInversion (or Racemization)Can be used for deliberate stereoinversion if controlled. google.com
Asymmetric Synthesis C-3 CarbonControlled (Retention or Inversion)Outcome is determined by the catalyst, auxiliary, or enzyme used. rsc.orgresearchgate.net
Epimerization C-3 CarbonRacemization (Loss of Purity)Can occur under harsh basic or acidic conditions, especially without protecting groups.

Mechanistic Insights into 3 Amino 3 4 Hydroxyphenyl Propionate S Biochemical Interactions and Roles

Substrate Specificity and Recognition by Non-Human Enzymatic Systems

The transformation and recognition of 3-Amino-3-(4-hydroxyphenyl)propionate and its precursors are mediated by several classes of non-human enzymes. These interactions are fundamental to understanding its metabolic fate and function in various organisms.

The primary enzymatic route to this compound in nature is not through a standard aminotransferase but via an aminomutase. L-tyrosine 2,3-aminomutases (EC 5.4.3.6), also called tyrosine α,β-mutases, are enzymes that catalyze the intramolecular transfer of an amino group, converting L-tyrosine directly into 3-amino-3-(4-hydroxyphenyl)propanoate. nih.govwikipedia.org These enzymes belong to the family of isomerases and are dependent on a methylideneimidazole-5-one (MIO) cofactor, which is formed by an autocatalytic rearrangement of an internal tripeptide sequence. nih.govwikipedia.org

An example is the SgcC4 L-tyrosine 2,3-aminomutase (SgTAM) from Streptomyces globisporus, which is involved in the biosynthesis of the enediyne antitumor antibiotic C-1027. nih.gov This enzyme facilitates a stereospecific 1,2-amino shift in the substrate L-tyrosine to produce (S)-β-tyrosine. nih.gov

Further investigations into substrate specificity have been conducted using protein engineering. In one study, a phenylalanine aminomutase from the plant Taxus chinensis (TchPAM), which does not naturally accept β-tyrosine's precursor, was computationally redesigned. nih.gov The wild-type enzyme was restricted by electrostatic constraints from processing substrates with a 4-hydroxyl group. nih.gov By mutating a key residue (Y424) within the active site's binding pocket, researchers successfully engineered variants (Y424N and Y424C) that could utilize trans-p-hydroxycinnamic acid to generate (R)-β-tyrosine with high enantiopurity (ee > 99%). nih.gov This work identified a binding pocket, including residues Y424, K427, I431, and E455, as critical for influencing the β-enantioselectivity of this enzyme class. nih.gov

While the enzymatic decarboxylation of the parent α-amino acid, L-tyrosine, is well-documented in microorganisms, there is no readily available information on the direct enzymatic decarboxylation of the β-amino acid this compound.

The decarboxylation of L-tyrosine is catalyzed by tyrosine decarboxylase (TDC), a pyridoxal (B1214274) 5-phosphate (PLP)-dependent enzyme found in various bacteria, including Lactobacillus brevis and Streptococcus faecalis. wikipedia.orgacs.orgrcsb.org This reaction converts L-tyrosine into the biogenic amine tyramine. rcsb.org In lactic acid bacteria, this process is part of an acid-stress response, where the consumption of a proton during the reaction helps generate a proton motive force. rcsb.org TDCs share high identity with other amino acid decarboxylases and can also catalyze the decarboxylation of L-DOPA to produce dopamine (B1211576). rcsb.org

Table 1: Properties of this compound Data sourced from PubChem CID 440311.

Property Value
IUPAC Name 3-amino-3-(4-hydroxyphenyl)propanoic acid
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Canonical SMILES C1=CC(=CC=C1C(CC(=O)O)N)O
InChIKey JYPHNHPXFNEZBR-UHFFFAOYSA-N

| Known Roles | Bacterial Metabolite |

Hydroxylation reactions are critical in the metabolism of aromatic compounds. While direct hydroxylase-mediated transformation of this compound is not detailed in the search results, several enzymes are known to act on structurally similar compounds in non-human systems.

Dopamine β-hydroxylase (DBH), for instance, is a copper-containing monooxygenase that catalyzes the hydroxylation of phenylethylamine derivatives. Its primary function is converting dopamine into norepinephrine, but its substrate requirements are based on the core phenylethylamine skeleton, suggesting potential activity on related structures.

In bacteria, specific pathways for degrading phenylpropanoids involve hydroxylases. Comamonas testosteroni degrades 3-(3-hydroxyphenyl)propionate (an isomer of the target compound's precursor) using a flavin-type hydroxylase encoded by the mhpA gene as the initial step in a meta-pathway cleavage. Similarly, a gene cluster in Streptomyces platensis involved in the biosynthesis of the secondary metabolite platencin (B21511) includes a gene (PtnB3) for a 3-amino-4-hydroxybenzoate 2-monooxygenase, which hydroxylates a related aminohydroxyphenyl compound.

Role as a Precursor in Secondary Metabolite Biosynthesis in Microorganisms/Plants

This compound, or β-tyrosine, is a recognized building block for a variety of bioactive natural products in microorganisms. nih.gov Its incorporation into these complex structures highlights its metabolic importance.

The most well-characterized role is in the myxobacterium Chondromyces crocatus, where (R)-β-tyrosine is a direct precursor in the non-ribosomal peptide/polyketide biosynthesis of chondramides. These depsipeptides are potent cytotoxins that affect the actin cytoskeleton. The biosynthesis is initiated by the conversion of L-tyrosine to (R)-β-tyrosine by the aminomutase CmdF.

Beyond the chondramides, β-amino acids like β-tyrosine are generally recognized as valuable components of pharmaceutically important molecules, such as the anticancer agent kedarcidin. nih.gov The potential to produce (R)-β-tyrosine from lignin, an abundant biopolymer, through engineered enzymes further underscores its value as a biosynthetic intermediate. nih.gov

Molecular Recognition Studies with Protein Targets (Excluding human clinical receptors)

While direct binding studies of this compound to specific non-human protein receptors are limited, research on its precursor and derivatives provides insight into its molecular recognition.

In Drosophila, the precursor amino acid tyrosine is sensed in the fat body and acts as a nutritional cue that regulates adaptive responses to low-protein diets. This sensing is mediated through a GCN2-independent pathway that induces ATF4 target genes, demonstrating a specific molecular recognition system for tyrosine that governs metabolism and behavior in an invertebrate model.

Furthermore, synthetic derivatives of a related compound, 3-((4-hydroxyphenyl)amino)propanoic acid, have been shown to possess potent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens, including MRSA and Candida auris. This biological activity implies that the molecular scaffold is recognized by specific, though as yet unidentified, protein targets within these microorganisms.

The structural basis for the specific synthesis of (S)-β-tyrosine has been elucidated through the X-ray crystal structure of the L-tyrosine 2,3-aminomutase from Streptomyces globisporus (SgTAM) (PDB ID: 2OHY). nih.govwikipedia.org This was the first structure determined for an MIO-dependent aminomutase. nih.gov Comparison of the SgTAM structure with that of homologous ammonia (B1221849) lyase enzymes, which catalyze elimination rather than amino group migration, reveals key differences. nih.govacs.org The SgTAM active site is described as "closed," an architecture that is well-suited to retaining the ammonia intermediate generated during the reaction. nih.govacs.org This retention minimizes the formation of lyase byproducts and favors the subsequent nucleophilic attack that results in the 1,2-amino shift to form β-tyrosine. nih.gov This structural feature is a primary determinant of its mutase versus lyase activity. nih.govacs.org

Table 2: Summary of Key Non-Human Enzymes and Their Functions

Enzyme Source Organism (Example) Substrate(s) Product(s) Function/Relevance
L-Tyrosine 2,3-Aminomutase (SgTAM) Streptomyces globisporus L-Tyrosine (S)-3-Amino-3-(4-hydroxyphenyl)propanoate Biosynthesis of β-tyrosine for secondary metabolites. nih.govacs.org
Phenylalanine Aminomutase (TchPAM) Taxus chinensis trans-p-Hydroxycinnamic acid, NH₃ (R)-3-Amino-3-(4-hydroxyphenyl)propanoate Engineered to produce β-tyrosine from lignin-derived precursors. nih.gov
Tyrosine Decarboxylase (TDC) Lactobacillus brevis L-Tyrosine, L-DOPA Tyramine, Dopamine Decarboxylation of the precursor α-amino acid. rcsb.org

| 3-(3-hydroxyphenyl)propionate Hydroxylase (MhpA) | Comamonas testosteroni | 3-(3-hydroxyphenyl)propionate | 3-(2,3-dihydroxyphenyl)propionate | Hydroxylation of a related phenylpropanoid. |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
(S)-β-Tyrosine
(R)-β-Tyrosine
L-Tyrosine
Tyramine
Dopamine
Norepinephrine
L-DOPA (L-3,4-dihydroxyphenylalanine)
trans-p-Hydroxycinnamic acid
Chondramide
Kedarcidin
Platencin
3-((4-hydroxyphenyl)amino)propanoic acid
3-(3-hydroxyphenyl)propionate
3-(2,3-dihydroxyphenyl)propionate
3-amino-4-hydroxybenzoate
Pyridoxal 5-phosphate (PLP)

Allosteric Modulation Mechanisms (in vitro, non-human context)

Currently, there is a lack of specific scientific literature detailing the allosteric modulation mechanisms of this compound in a non-human, in-vitro context. While the principles of allosteric modulation are well-established for various receptors, including those in the central nervous system, specific studies investigating this compound's ability to bind to an allosteric site on a receptor and modulate the effect of the primary ligand have not been identified in publicly available research.

Allosteric modulators typically function by binding to a site on a receptor that is distinct from the orthosteric site (the binding site of the endogenous ligand). This binding event induces a conformational change in the receptor, which in turn can enhance (positive allosteric modulation), reduce (negative allosteric modulation), or have no effect on the affinity or efficacy of the primary ligand (silent allosteric modulation). Investigating such mechanisms for this compound would require specific in-vitro assays, such as radioligand binding assays or functional assays using cell lines expressing a target receptor. These studies would measure changes in ligand binding or receptor activation in the presence of the compound. Without such dedicated research, any discussion on its allosteric potential remains speculative.

Transport Mechanisms Across Model Biological Membranes (in vitro, non-human)

Standard in-vitro models for studying intestinal permeability include the Parallel Artificial Membrane Permeability Assay (PAMPA) and the use of Caco-2 cell monolayers. The PAMPA model assesses passive diffusion across a lipid-infused artificial membrane, providing a high-throughput screening method for predicting gastrointestinal absorption. Caco-2 cell monolayers, derived from human colorectal adenocarcinoma cells, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, including the expression of transporters and enzymes.

To characterize the transport of this compound, studies would need to be conducted to determine its apparent permeability coefficient (Papp). Such experiments would involve applying the compound to the apical side of the membrane model and measuring its appearance on the basolateral side over time. By including various inhibitors of known transport proteins, it would be possible to elucidate whether the compound is a substrate for specific transporters. The absence of such published data prevents a detailed description of its transport characteristics.

Advanced Spectroscopic and Chromatographic Methodologies for 3 Amino 3 4 Hydroxyphenyl Propionate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the detailed molecular-level analysis of 3-Amino-3-(4-hydroxyphenyl)propionate in solution. It provides extensive information regarding the chemical structure, connectivity, and three-dimensional arrangement of atoms.

The complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: The 1D ¹H NMR spectrum provides initial information on the number of different proton environments and their multiplicities (splitting patterns), while the 1D ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

2D NMR: To establish connectivity, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, it would show correlations between the proton at C3 (H3) and the two diastereotopic protons at C2 (H2a, H2b). It would also reveal the coupling network within the 4-hydroxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances based on their known proton assignments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the 3-(4-hydroxyphenyl)propionate Skeleton Data based on the related compound 3-(4-Hydroxyphenyl)propionic acid, measured in DMSO-d₆. The presence of a C3-amino group in the target compound would alter these values, particularly for C3, H3, C2, and H2.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (COOH)~12.08~173.9
C2 (CH₂)~2.45~29.6
C3 (CH₂)~2.69~35.7
C4 (Ar-C)-~130.9
C5/C9 (Ar-CH)~7.00~129.1
C6/C8 (Ar-CH)~6.66~115.1
C7 (Ar-COH)-~155.5
OH~9.17-

Source: Adapted from BMRB entry bmse001295. bmrb.io

The propionate (B1217596) backbone of this compound is flexible, allowing for rotation around the C2-C3 single bond. This results in a dynamic equilibrium of different spatial arrangements known as conformers, primarily the gauche and anti forms. NMR spectroscopy is a powerful tool for studying these conformational preferences in solution. nih.gov

The primary parameters used for this analysis are the three-bond vicinal proton-proton coupling constants (³JH,H) between the C2 and C3 protons, which can be measured accurately from a high-resolution 1D ¹H NMR spectrum. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By applying established methodologies, such as the Altona equations, the measured, time-averaged coupling constants can be used to calculate the relative populations of the anti and gauche conformers. nih.gov

Additionally, the Nuclear Overhauser Effect (NOE) can provide further conformational insights. NOE is a through-space interaction that is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks between specific protons, for example between the C3 proton and aromatic protons, can provide distance constraints that help to define the preferred three-dimensional structure and orientation of the 4-hydroxyphenyl group relative to the propionate chain.

Isotopic labeling is an indispensable technique for tracing metabolic pathways and elucidating enzyme mechanisms using NMR. sigmaaldrich.com In the context of this compound, which is biosynthesized from L-tyrosine by a tyrosine aminomutase, isotopic labeling can provide definitive evidence for this conversion. ebi.ac.uk

The general strategy involves the following steps:

Precursor Labeling: A stable, NMR-active isotope, such as ¹³C or ¹⁵N, is incorporated into the precursor molecule. For example, uniformly ¹³C-labeled L-tyrosine ([U-¹³C]-L-tyrosine) or ¹⁵N-labeled L-tyrosine could be supplied to the biological system (e.g., the bacterium Chondromyces crocatus) that produces the compound. ebi.ac.uknih.gov

Incorporation and Isolation: The organism metabolizes the labeled precursor, incorporating the isotopes into the final product, this compound. The compound is then isolated and purified.

NMR Analysis: ¹³C or ¹⁵N NMR spectroscopy is performed on the isolated product. The presence and position of the isotopic labels in the molecule are unequivocally identified. By observing the transfer of the ¹⁵N label from the α-amino group of tyrosine to the β-amino group of the product, the aminomutase activity can be directly confirmed. Similarly, following the ¹³C skeleton from precursor to product validates the entire pathway. This approach provides a powerful and unambiguous method for studying biochemical transformations at a molecular level. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical tool that provides information on the mass, elemental composition, and structure of a molecule by analyzing its mass-to-charge ratio (m/z) in the gas phase.

Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In a typical experiment, the intact molecule is ionized, often by electrospray ionization (ESI), to form a protonated ion [M+H]⁺. This specific ion is then selected and subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions.

The fragmentation pattern is characteristic of the molecule's structure. For protonated amino acids, common fragmentation reactions include the neutral losses of water (H₂O), ammonia (B1221849) (NH₃), and a combination of water and carbon monoxide (H₂O + CO). nih.govnih.gov For this compound, the fragmentation pathway would likely involve these characteristic losses, as well as cleavages specific to its structure, such as the cleavage of the bond between C3 and the phenyl ring, leading to a stable benzylic cation. Elucidating these pathways helps to confirm the identity and structure of the analyte. unito.it

Table 2: Predicted MS/MS Fragmentation of Protonated this compound [M+H]⁺ Predicted fragments based on common fragmentation patterns of amino acids.

Ion DescriptionProposed FormulaCalculated m/z
Protonated Molecule[C₉H₁₁NO₃+H]⁺182.08
Loss of Water[M+H - H₂O]⁺164.07
Loss of Ammonia[M+H - NH₃]⁺165.06
Loss of (Water + Carbon Monoxide)[M+H - H₂O - CO]⁺136.08
4-Hydroxybenzyl Cation[C₇H₇O]⁺107.05

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, typically to four or more decimal places. This precision is crucial for determining the elemental formula of a compound, as every unique combination of atoms has a distinct exact mass. nih.gov

For this compound (C₉H₁₁NO₃), the calculated exact mass of the neutral molecule is 181.0739 g/mol . HRMS can measure this with an error of less than 5 parts per million (ppm), allowing it to be easily distinguished from other compounds that might have the same nominal mass but a different elemental formula. For example, a compound with the formula C₁₀H₁₅O₂ (nominal mass 181) would have an exact mass of 181.1072, which is clearly differentiable by HRMS. This capability is essential for confirming the identity of a compound in a complex mixture and for verifying the elemental composition of fragment ions observed in MS/MS experiments, which is critical for the correct interpretation of fragmentation pathways. nih.gov

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. This allows for the differentiation of isomers that are indistinguishable by mass spectrometry alone. In IM-MS, ions are guided through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. The time it takes for an ion to traverse the drift tube is its drift time, which is related to its rotationally averaged collision cross-section (CCS). Isomers with different three-dimensional structures will have different CCS values and, therefore, different drift times, enabling their separation. nih.gov

While direct studies on this compound are not prevalent in the literature, the application of IM-MS to distinguish isomers of similar compounds, such as D- and L-amino acid-containing peptides, demonstrates the potential of this technique. nih.gov For instance, trapped ion mobility spectrometry (TIMS), a high-resolution variant of IM-MS, has been shown to achieve baseline separation of peptide epimers differing by a single D-amino acid substitution. nih.gov These separations are based on subtle conformational differences that result in distinct CCS values. The D-epimers often exhibit more compact conformations and thus have smaller CCS values than their L-counterparts. nih.gov

The differentiation of positional isomers, such as 3-amino-3-(3-hydroxyphenyl)propionate or 3-amino-3-(2-hydroxyphenyl)propionate from the 4-hydroxy isomer, would also be feasible with IM-MS, as the different substitution patterns on the phenyl ring would lead to distinct conformations and CCS values.

Table 1: Principles of Isomer Differentiation by Ion Mobility-Mass Spectrometry

ParameterDescriptionRelevance to Isomer Differentiation
Drift Time The time required for an ion to travel through the ion mobility cell.Different isomers often have different drift times due to variations in their shape and size.
Collision Cross-Section (CCS) A measure of the rotational average of the ion's surface area presented to the buffer gas.Isomers with different three-dimensional structures will have distinct CCS values, allowing for their separation.
Resolving Power The ability of the instrument to separate ions with small differences in drift time.High resolving power is essential for separating isomers with very similar structures, such as epimers. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is an essential tool for the separation of enantiomers and the determination of enantiomeric excess (ee). This is particularly important for compounds like this compound, where the biological activity can be specific to one enantiomer.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for the enantioseparation of amino acids and their derivatives. chromatographytoday.com The principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times.

Several types of CSPs are effective for the separation of underivatized amino acids:

Macrocyclic Glycopeptide-Based CSPs: Teicoplanin-based CSPs, such as Astec CHIROBIOTIC T, are particularly successful in resolving the enantiomers of native amino acids. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a wide range of mobile phases, making them suitable for separating zwitterionic compounds like this compound. sigmaaldrich.comsigmaaldrich.com

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose (3,5-dimethylphenylcarbamate), are capable of discriminating between the enantiomers of a wide variety of chiral compounds. nih.gov The chiral recognition mechanism involves the formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Crown Ether-Based CSPs: These CSPs are particularly effective for the separation of primary amines and amino acids. The chiral recognition is based on the complexation of the protonated amino group within the crown ether cavity.

Zwitterionic CSPs: Newly developed zwitterionic CSPs, based on cinchona alkaloids, have shown great versatility in the direct stereoselective resolution of amino acids and small peptides. chiraltech.com

Table 2: Common Chiral Stationary Phases for Amino Acid Enantioseparation by HPLC

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleTypical Mobile PhasePrinciple of Separation
Macrocyclic Glycopeptide TeicoplaninPolar Ionic Mode (e.g., Methanol (B129727)/Water/Acid/Base)Multiple interactions including hydrogen bonding, ionic interactions, and steric repulsion. sigmaaldrich.comsigmaaldrich.com
Polysaccharide-Based Amylose (3,5-dimethylphenylcarbamate)Polar Organic Mode (e.g., Alcohols)Formation of inclusion complexes and interactions with carbamate (B1207046) groups. nih.gov
Crown Ether (+)-(18-Crown-6)-tetracarboxylic acidAcidic aqueous/organicComplexation of the primary amine within the chiral crown ether cavity. nih.gov
Zwitterionic Cinchona-based selectorsPolar Organic/AqueousIon-exchange and polar interactions. chiraltech.com

Gas Chromatography (GC) is another powerful technique for chiral separations, offering high resolution and sensitivity. gcms.cz However, due to the low volatility of amino acids, derivatization is a prerequisite for their analysis by GC. This typically involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino group. sigmaaldrich.com

Chiral separation by GC can be achieved in two ways:

Indirect Separation: The amino acid enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

Direct Separation: The racemic amino acid is derivatized with an achiral reagent, and the resulting derivatives are then separated on a chiral stationary phase. Cyclodextrin derivatives are commonly used as chiral selectors in GC capillary columns. gcms.cz

For instance, the enantiomers of proline have been successfully separated after methylation and acetylation on a CHIRALDEX G-TA column. sigmaaldrich.com A similar approach could be applied to this compound.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires only minute amounts of sample. For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules. nih.govnih.gov

The enantioseparation of β-alanyl-d,l-tyrosine, a close structural analog of this compound, has been successfully achieved using 2-hydroxypropyl-β-cyclodextrin as the chiral selector. nih.gov Baseline separation was obtained in an acidic background electrolyte, demonstrating the feasibility of this method for determining the enantiomeric purity of β-tyrosine and its derivatives. nih.gov The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities and thus separation.

Table 3: Exemplary Capillary Electrophoresis Conditions for Chiral Separation of a β-Tyrosine Analog

ParameterCondition
Analyte β-Alanyl-d,l-tyrosine
Chiral Selector 20 mg/mL 2-hydroxypropyl-β-cyclodextrin nih.gov
Background Electrolyte 32/50 mM tris(hydroxymethyl)aminomethane/H3PO4, pH 2.5 nih.gov
Capillary Fused silica
Detection UV Absorbance
Result Baseline separation of enantiomers. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination and Protein-Ligand Complex Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise arrangement of atoms in space.

For this compound, obtaining a single crystal of one of its enantiomers would allow for the unambiguous assignment of the (R) or (S) configuration at the chiral center. This technique is considered the gold standard for absolute configuration determination.

Furthermore, X-ray crystallography is invaluable for studying the interactions between a ligand and its protein target. By co-crystallizing this compound with a target protein, the binding mode can be elucidated at an atomic level. This information is critical for structure-based drug design and for understanding the molecular basis of its biological activity. The analysis would reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the protein-ligand complex.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. This technique is particularly sensitive to the secondary and tertiary structure of peptides and proteins. nih.gov

For this compound, the aromatic chromophore of the 4-hydroxyphenyl group provides a probe in the near-UV region (around 250-300 nm). Changes in the environment of this chromophore due to folding or binding to other molecules will be reflected in the CD spectrum.

Computational and Theoretical Investigations of 3 Amino 3 4 Hydroxyphenyl Propionate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution, which dictates the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometries and Vibrational Frequencies

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecules like 3-Amino-3-(4-hydroxyphenyl)propionate. DFT methods, particularly using hybrid functionals such as B3LYP, are employed to optimize the ground-state geometry of the molecule. mdpi.com These calculations predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. mdpi.com For instance, in studies of similar phenolic compounds, DFT calculations have been successfully used to determine the optimized molecular structure. mdpi.com

Furthermore, DFT is utilized to calculate the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. The computed vibrational wavenumbers, when scaled appropriately, often show excellent agreement with experimental spectra. researchgate.net This allows for the assignment of specific vibrational modes to the functional groups within the molecule, such as the hydroxyl, amino, and carboxylic acid groups, providing a detailed understanding of its vibrational properties. researchgate.net

Table 1: Representative Theoretical Vibrational Frequencies for a Related Propanoic Acid Derivative

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-31G**)Experimental Frequency (cm⁻¹)
O-H Stretch34503430
N-H Stretch33503340
C=O Stretch17201710
C-C Aromatic Stretch16101605
C-N Stretch12501245

Note: This table is illustrative and based on data for structurally similar compounds. Specific values for this compound would require dedicated calculations.

Ab Initio Calculations for High-Accuracy Energy Predictions

Ab initio methods, such as Hartree-Fock (HF), provide an alternative to DFT for electronic structure calculations. While computationally more demanding, ab initio methods can offer high-accuracy energy predictions. mdpi.com In comparative studies on related molecules, both DFT and ab initio methods have been used to optimize ground-state geometries and calculate vibrational frequencies. researchgate.net While DFT methods like B3LYP often provide results that are in better agreement with experimental vibrational spectra, ab initio calculations are valuable for benchmarking and for obtaining highly accurate electronic energies. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms and molecules, MD can provide insights into the conformational landscape and the influence of the solvent environment on the structure and dynamics of this compound. nih.govnih.gov

These simulations can reveal the preferred conformations of the molecule in solution and the energetic barriers between different conformational states. nih.gov Understanding the conformational flexibility is crucial as it can influence the molecule's biological activity and its ability to interact with target molecules.

Furthermore, MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. nih.gov The interactions between the solute and solvent, such as hydrogen bonding between the polar groups of this compound and water molecules, can be analyzed to understand its solubility and the stability of different conformations in an aqueous environment. nih.gov

Molecular Docking and Scoring Methodologies for Ligand-Target Interaction Prediction (Non-human focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.gov This method is instrumental in predicting the binding affinity and the nature of the interactions between the ligand and the active site of the target. For derivatives of this compound, molecular docking studies have been performed to investigate their potential as inhibitors of non-human targets, such as bacterial enzymes. mdpi.com

For example, in a study of a related chalcone derivative, molecular docking was used to evaluate its inhibitory potential against penicillin-binding proteins of Staphylococcus aureus. mdpi.com The results of such studies can identify key amino acid residues in the active site that interact with the ligand and can guide the design of more potent inhibitors. The binding energy, calculated by scoring functions, provides an estimate of the binding affinity.

Table 2: Example of Molecular Docking Results for a Chalcone Derivative against a Bacterial Target

ParameterValue
Target ProteinPenicillin-binding protein (S. aureus)
Binding Energy (kcal/mol)-7.40
Interacting ResiduesSer402, Thr600, Ser462
Type of InteractionsHydrogen bonds, van der Waals forces

Note: This table is based on a study of a related compound and serves as an example of the type of data obtained from molecular docking simulations. mdpi.com

De Novo Design and Virtual Screening of this compound Analogs

The scaffold of this compound serves as a promising starting point for the design of new molecules with desired properties. mdpi.com De novo design algorithms can be used to generate novel molecular structures that are complementary to a specific target binding site. These methods build new molecules atom by atom or fragment by fragment within the constraints of the binding pocket.

Virtual screening is another computational approach used to identify promising lead compounds from large chemical libraries. This can be done through ligand-based or structure-based methods. In ligand-based virtual screening, known active molecules are used to search for other compounds with similar properties. In structure-based virtual screening, a library of compounds is docked into the active site of a target, and the top-scoring compounds are selected for further investigation. These approaches have been applied to derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid to explore their potential as anticancer and antioxidant agents. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatized Compounds (Mechanistic, not efficacy)

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. actascientific.com For derivatives of this compound, 3D-QSAR models can be developed to understand the structural features that are important for their mechanism of action. actascientific.com

These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to correlate with their activity. By analyzing the QSAR model, it is possible to identify which steric, electronic, and hydrophobic properties of the molecule are crucial for its interaction with a target. This information is valuable for the mechanistic understanding of the ligand-target interaction and for guiding the design of new derivatives with improved properties.

Academic Applications of 3 Amino 3 4 Hydroxyphenyl Propionate As a Research Tool and Building Block

Use in the Synthesis of Non-Natural Peptides and Peptidomimetics

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for creating peptides with enhanced therapeutic potential. 3-Amino-3-(4-hydroxyphenyl)propionate is a key building block in this endeavor, offering the ability to generate peptidomimetics with improved stability and biological activity. nih.govproquest.com

As a β-amino acid, its structure features an additional carbon atom in the backbone compared to its α-amino acid counterpart, tyrosine. nih.gov This modification has profound implications for the resulting peptide's structure and function. Peptides containing β-amino acids, often referred to as β-peptides, exhibit predictable secondary structures, including helices, turns, and sheets, even in short sequences. nih.gov A significant advantage of incorporating β-amino acids is the enhanced resistance of the resulting peptides to proteolytic degradation by enzymes in biological systems. nih.govnih.gov This increased stability is a critical attribute for the development of peptide-based therapeutics.

The synthesis of these non-natural peptides is often facilitated by the use of the Fmoc-protected version of this compound. nbinno.com The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain with high efficiency and purity. nbinno.comchemimpex.com The use of Fmoc-(S)-3-amino-3-(4-hydroxyphenyl)propionic acid is considered a cornerstone for researchers in the pharmaceutical and biotech industries, enabling the creation of complex and functional peptides. nbinno.com

The versatility of β-amino acids like this compound provides extensive opportunities for molecular design, as they can exist in various stereoisomeric forms, further expanding the structural diversity of the resulting peptidomimetics. nih.govproquest.com This structural flexibility allows for the fine-tuning of the peptide's conformation to optimize its interaction with biological targets.

Construction of Novel Macrocyclic Structures

Macrocycles are a class of molecules characterized by a large ring structure, and they are of significant interest in drug discovery due to their ability to bind to challenging protein targets. nih.gov The conformational constraint imposed by the cyclic structure can lead to increased potency, selectivity, and metabolic stability compared to their linear counterparts. nih.gov While direct examples of the incorporation of this compound into macrocycles are not extensively documented in publicly available research, the principles of macrocycle synthesis using β-amino acids and amino acid mimetics are well-established.

Given its structure as a β-amino acid, this compound is a prime candidate for inclusion in the design and synthesis of novel macrocyclic peptides and peptidomimetics. Its incorporation could be used to modulate the ring size, conformation, and biological activity of the resulting macrocycle.

Development of Bioconjugation Reagents and Chemical Probes

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined properties. Chemical probes are molecules used to study biological systems. The functional groups present in this compound make it a promising candidate for the development of novel bioconjugation reagents and chemical probes.

The phenolic hydroxyl group on the phenyl ring is a particularly useful handle for conjugation. researchgate.netbiosyn.com It can be modified to introduce a variety of reactive groups or to attach reporter molecules such as fluorophores or affinity tags. The reactivity of the phenolic hydroxyl group can be leveraged in enzyme-catalyzed conjugation methods, for example, using polyphenol oxidases to form quinones that can then react with nucleophilic residues on proteins. nih.govresearchgate.net

Furthermore, the core structure of this compound can be adapted to create specialized linkers for solid-phase synthesis. A notable parallel is the use of 3-amino-3-(2-nitrophenyl)propionic acid as a photolabile linker. nih.govconju-probe.com Photolabile linkers allow for the cleavage of a synthesized molecule from a solid support using light, which is a mild and orthogonal method compared to traditional chemical cleavage. dtu.dkacs.orgnih.govdtu.dk By analogy, derivatives of this compound could be designed to function as linkers with different cleavage properties, potentially triggered by specific chemical or enzymatic signals. The amino and carboxylic acid groups also provide points for attachment to other molecules, making it a versatile scaffold for creating bifunctional reagents.

Scaffold for the Design of Enzyme Inhibitors (Mechanistic, not clinical drug discovery)

The development of enzyme inhibitors is a cornerstone of biochemical research, providing tools to probe enzyme mechanisms and to serve as starting points for drug discovery. The scaffold of this compound has been successfully utilized in the design of enzyme inhibitors, particularly in the context of antimicrobial research.

A series of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and shown to exhibit promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. These compounds are thought to target enzymes involved in essential microbial pathways, such as the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The unnatural amino acid scaffold is attractive for this purpose as it can mimic natural substrates while introducing modifications that lead to enzyme inhibition.

The table below summarizes the antimicrobial activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various microbial strains, demonstrating the potential of this scaffold in the development of novel enzyme inhibitors.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Hydrazone Derivative 1Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8
Hydrazone Derivative 1Vancomycin-resistant Enterococcus faecalis0.5 - 2
Hydrazone Derivative 2Gram-negative pathogens8 - 64
Hydrazone Derivative 2Drug-resistant Candida species8 - 64

Data compiled from studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid.

These mechanistic studies, which focus on understanding how these molecules inhibit specific enzymes, are crucial for the rational design of more potent and selective inhibitors. The versatility of the this compound scaffold allows for the systematic modification of its structure to probe the active sites of target enzymes and to elucidate their catalytic mechanisms.

Integration into Polymer Science for Specialty Materials (Non-biological applications)

The unique combination of functional groups in this compound—an amine, a carboxylic acid, and a phenol (B47542)—makes it a potentially valuable monomer for the synthesis of specialty polymers with tailored properties for non-biological applications. nih.govthinkdochemicals.com While the direct incorporation of this specific compound into non-biological polymers is not widely reported, its structure suggests several possibilities based on fundamental principles of polymer chemistry.

The presence of both an amine and a carboxylic acid group allows it to act as an AB-type monomer for the synthesis of polyamides. science-revision.co.ukstudymind.co.uksavemyexams.comlibretexts.orgresearchgate.net Polyamides are a class of high-performance polymers known for their excellent mechanical strength, thermal stability, and chemical resistance. The incorporation of the 4-hydroxyphenyl side group would introduce a phenolic functionality into the polymer backbone, which could be used for post-polymerization modification, cross-linking, or to impart specific properties such as antioxidant activity or altered solubility.

Alternatively, the carboxylic acid and hydroxyl groups could be utilized in the synthesis of polyesters through polycondensation reactions. nih.govwikipedia.orgacs.org Polyesters are another important class of polymers with a wide range of applications. The amino group would remain as a pendant functional group along the polymer chain, which could be used to modify the polymer's properties or for subsequent chemical reactions. The ability to create functionalized polymers from amino acid-based monomers is a growing area of research aimed at developing advanced materials. nih.govmdpi.com The inherent chirality of this compound could also be exploited to create stereoregular polymers with unique material properties.

Future Directions and Emerging Research Avenues for 3 Amino 3 4 Hydroxyphenyl Propionate Research

The landscape of research surrounding 3-Amino-3-(4-hydroxyphenyl)propionate, also known as β-tyrosine, is evolving, with promising new avenues for exploration. Future research is poised to expand upon its synthesis, biological understanding, and analytical detection. Key emerging areas include the development of novel synthetic methodologies, the refinement of sustainable biocatalytic production systems, the integration of computational tools for rational design, the discovery of new biological functions, and the creation of advanced analytical techniques. These future directions are set to unlock the full potential of this intriguing molecule.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize pH and temperature to minimize side reactions (e.g., oxidation of the phenolic group).

Advanced: How does this compound function as a nitrification inhibitor in agricultural systems, and what methodological approaches validate its efficacy?

Mechanistic Insights :
The compound disrupts ammonia monooxygenase (AMO) in soil bacteria, slowing NH4+_4^+ → NO3_3^- conversion. This reduces N2_2O emissions but may increase NH3_3 volatilization under certain conditions .

Q. Validation Methods :

  • Soil Incubation Experiments : Measure N2_2O and NH3_3 fluxes using gas chromatography (GC) and ion-selective electrodes, respectively.
  • Molecular Probes : Quantify AMO gene expression via qPCR or metagenomics to assess microbial inhibition .
  • Field Trials : Compare yield and nitrogen-use efficiency in crops (e.g., sorghum) under root-zone vs. broadcast application .

Q. Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR (DMSO-d6) to confirm aromatic protons (δ 6.5–7.2 ppm) and carboxylic acid (δ 12.1 ppm) .
  • Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M–H]^- at m/z 180.2 .
  • HPLC : Reverse-phase C18 column with UV detection at 280 nm; mobile phase: 0.1% TFA in acetonitrile/water (30:70) .
  • X-ray Crystallography : SHELXL for resolving stereochemistry and crystal packing .

Advanced: What are the key challenges in resolving stereochemical configurations of derivatives, and what chiral resolution methods are effective?

Q. Challenges :

  • Low enantioselectivity in synthetic routes.
  • Racemization during hydrolysis or storage.

Q. Solutions :

  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze ester derivatives .
  • Chiral HPLC : Utilize cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol (90:10) .
  • Dynamic Kinetic Resolution : Combine asymmetric catalysis (e.g., Rhodium-BINAP complexes) with in-situ racemization .

Basic: How should this compound be stored to maintain stability, and what are its critical degradation indicators?

Q. Storage Guidelines :

  • Conditions : Dark, inert atmosphere (N2_2), 4°C. Avoid moisture to prevent esterification or hydrolysis .
  • Degradation Indicators :
    • Color change (white → yellow) indicates oxidation.
    • HPLC purity drop >5% signals decomposition.

Stabilizers : Add 0.1% BHT to ethanolic solutions to suppress radical-mediated degradation .

Advanced: What contradictory findings exist regarding the environmental impact of related compounds, and how can researchers reconcile these discrepancies?

Q. Contradictions :

  • N2_2O vs. NH3_3 Trade-off : Inhibitors reduce N2_2O but may increase NH3_3 under high pH or urea-based fertilizers .
  • Soil Microbiome Variability : Efficacy differs in aerobic vs. waterlogged soils due to microbial community shifts .

Q. Resolution Strategies :

  • Meta-Analysis : Pool data across soil types and climates using mixed-effects models.
  • Dose-Response Studies : Establish optimal application rates (e.g., 2–5 kg/ha) to balance N2_2O and NH3_3 effects .

Basic: What in vitro models are suitable for assessing the biological activity of this compound?

Q. Models :

  • Xenopus Oocytes : Expressing glutamate receptors to study antagonism (IC50_{50} determination via two-electrode voltage clamp) .
  • Enzyme Assays : Horseradish peroxidase (HRP) coupling for evaluating electron-transfer activity (e.g., H2_2O2_2-dependent oxidation) .
  • Cell Cultures : Human hepatocytes (HepG2) for metabolic stability profiling .

Advanced: What computational approaches predict interactions with biological targets like glutamate receptors?

Q. Methods :

  • Molecular Docking : AutoDock Vina to model binding to NMDA receptor subunits (PDB: 2A5T). Key interactions: H-bonding with GluN1 and hydrophobic contacts .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (≥100 ns trajectories) .
  • QSAR Models : CoMFA for predicting IC50_{50} values based on substituent electronegativity and steric bulk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.